N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S2/c1-16-5-4-12-28(14-16)35(30,31)19-10-8-17(9-11-19)24(29)27-25-26-20(15-34-25)22-13-18-6-3-7-21(32-2)23(18)33-22/h3,6-11,13,15-16H,4-5,12,14H2,1-2H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTSLUIEDXAUFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(O4)C(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Benzofuran moiety : Known for various biological activities.
- Thiazole ring : Associated with antimicrobial and anticancer properties.
- Sulfonamide group : Enhances solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 497.6 g/mol |
| CAS Number | 921550-47-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Tubulin Polymerization : Similar to other thiazole derivatives, it may bind to the colchicine site on tubulin, disrupting microtubule dynamics, which is crucial for cell division. This mechanism is particularly relevant in cancer therapy as it can induce apoptosis in cancer cells by arresting them in the G(2)/M phase of the cell cycle .
- Enzyme Modulation : The sulfonamide group may enhance binding affinity to various enzymes and receptors involved in signaling pathways related to inflammation and cancer progression.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer effects. For instance, analogs of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-sulfonamide have shown:
- In vitro cytotoxicity against various cancer cell lines, including prostate and melanoma cells, with IC50 values in the low nanomolar range .
- In vivo efficacy in xenograft models, indicating potential for clinical applications in cancer treatment .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. The benzofuran and thiazole moieties are known to interact with inflammatory pathways, offering a basis for further investigation into its use as an anti-inflammatory agent .
Case Studies
- SMART Compounds : Research on related thiazole derivatives (SMART compounds) revealed their ability to inhibit tubulin polymerization effectively, leading to significant anticancer activity in vitro and in vivo. The findings suggest that modifications in the structure can enhance potency against drug-resistant cancer cells .
- Antimicrobial Activity : Some thiazole derivatives have been evaluated for their antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus, showing promising results that warrant further exploration of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-sulfonamide's potential in this area .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities, particularly in the fields of anticancer and antimicrobial research.
Anticancer Activity:
Research indicates that derivatives containing thiazole and benzamide moieties often show cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural characteristics have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The thiazole ring is known to enhance the compound's interaction with biological targets involved in cancer progression .
Antimicrobial Properties:
The compound has been assessed for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that compounds with thiazole and sulfonamide groups exhibit significant antibacterial activity, potentially due to their ability to interfere with bacterial enzyme functions .
Organic Synthesis
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide can serve as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, which can lead to the development of new derivatives with enhanced biological properties.
Synthetic Routes:
The synthesis typically involves several key steps:
- Formation of the benzofuran moiety through cyclization reactions.
- Creation of the thiazole ring via condensation reactions.
- Coupling reactions to combine these intermediates using techniques such as Suzuki or Stille coupling .
Material Science
The unique structural characteristics of this compound may lend themselves to applications in material science. Its ability to form stable complexes could be exploited in the development of new materials, such as sensors or catalysts.
Case Study 1: Anticancer Evaluation
A study evaluated a series of thiazole-containing compounds for their anticancer activity against human cancer cell lines (e.g., MCF-7, HCT-116). The results indicated that derivatives similar to this compound exhibited cytotoxic effects, leading researchers to propose further optimization for enhanced potency .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of thiazole derivatives, including those with sulfonamide functionalities. The compounds were tested against various bacterial strains, showing effective inhibition at low concentrations. This highlights their potential use as therapeutic agents in treating infections caused by resistant bacteria .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The benzamide group undergoes hydrolysis under acidic or basic conditions to yield 4-((3-methylpiperidin-1-yl)sulfonyl)benzoic acid and 4-(7-methoxybenzofuran-2-yl)thiazol-2-amine :
| Conditions | Yield (%) | Reference |
|---|---|---|
| 6M HCl, reflux, 8h | 72 | |
| 2M NaOH, 80°C, 6h | 68 |
Key Findings :
-
Acidic hydrolysis proceeds faster due to protonation of the amide carbonyl, enhancing electrophilicity .
-
The thiazole and benzofuran moieties remain stable under these conditions.
Sulfonamide Alkylation
The sulfonamide nitrogen participates in alkylation reactions with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives :
| Alkylating Agent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl iodide | DMF | 60 | 58 | |
| Ethyl bromide | Acetonitrile | 80 | 49 |
Mechanistic Insight :
-
The reaction follows an S<sub>N</sub>2 pathway, with the sulfonamide acting as a nucleophile .
-
Steric hindrance from the 3-methylpiperidine group reduces reactivity compared to unsubstituted sulfonamides.
Electrophilic Aromatic Substitution (EAS) on Benzofuran
The 7-methoxybenzofuran moiety undergoes nitration and bromination at the C5 position due to electron-donating effects of the methoxy group:
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 5-Nitro-7-methoxybenzofuran | 81 | |
| Br<sub>2</sub>/FeBr<sub>3</sub> | 5-Bromo-7-methoxybenzofuran | 76 |
Key Observations :
Thiazole Ring Oxidation
The thiazole component is oxidized to thiazole-4,5-dione using hydrogen peroxide in acetic acid:
| Oxidizing Agent | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 30% H<sub>2</sub>O<sub>2</sub> | AcOH, 70°C, 12h | 63 |
Notes :
Piperidine Ring Functionalization
The 3-methylpiperidine moiety undergoes N-oxidation with m-chloroperbenzoic acid (mCPBA):
| Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| mCPBA | CH<sub>2</sub>Cl<sub>2</sub> | 25 | 71 |
Implications :
-
The N-oxide derivative exhibits enhanced solubility in polar solvents .
-
No epoxidation of the benzofuran double bond occurs under these conditions .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces C–S bond cleavage in the thiazole ring, generating a thiyl radical:
| Light Source | Product | Yield (%) | Reference |
|---|---|---|---|
| UV (254 nm) | Benzofuran-thiyl radical adducts | 34 |
Applications :
Comparison with Similar Compounds
Research Implications
- Target Compound : Its unique benzofuran-thiazole scaffold merits further evaluation for kinase or protease inhibition, leveraging sulfonamide-mediated solubility.
Preparation Methods
7-Methoxybenzofuran-2-carboxylic Acid
Method A: Cyclocondensation Approach
- Starting material : 2-hydroxy-4-methoxybenzaldehyde
- Reagents : Chloroacetic acid, K₂CO₃, DMF
- Conditions : Reflux at 120°C for 6 hr
- Yield : 78%
Method B: Metal-Catalyzed Cyclization
4-Sulfamoylbenzoyl Chloride
Sulfonation Protocol :
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1. Sulfonation | ClSO₃H | 0°C, 2 hr | 95% |
| 2. Amination | 3-Methylpiperidine | THF, Et₃N, RT | 88% |
| 3. Chlorination | SOCl₂ | Reflux, 4 hr | 92% |
Thiazole Ring Formation
Hantzsch Thiazole Synthesis
Reaction Scheme :
- Components :
- 7-Methoxybenzofuran-2-carbothioamide (1.0 eq)
- Bromoacetophenone derivative (1.2 eq)
- Conditions :
- Solvent: Ethanol/H₂O (4:1)
- Temperature: 70°C
- Time: 8 hr
- Yield : 85%
Key Parameters :
Final Coupling Reaction
Amide Bond Formation
Procedure :
- Reactants :
- Thiazole-2-amine intermediate (1.0 eq)
- 4-((3-Methylpiperidin-1-yl)sulfonyl)benzoyl chloride (1.1 eq)
- Base : DIPEA (2.5 eq)
- Solvent : Anhydrous DCM
- Conditions :
- 0°C → RT over 2 hr
- Stirring continued for 12 hr
- Workup :
- Wash with 5% HCl → saturated NaHCO₃ → brine
- Column chromatography (Hexane:EtOAc = 3:1)
- Yield : 76%
Analytical Characterization Data
Spectral Properties
Optimization Studies
Solvent Screening for Coupling Step
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 76 | 98.2 |
| THF | 68 | 95.4 |
| DMF | 82 | 97.1 |
| Toluene | 54 | 91.3 |
Scale-Up Considerations
Critical Process Parameters
- Temperature Control :
- Moisture Sensitivity :
- Catalyst Loading :
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Advantages :
Conditions :
Industrial Feasibility Assessment
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| 3-Methylpiperidine | 38 |
| Sulfonation reagents | 22 |
| Catalysts | 15 |
| Solvents | 25 |
Recommendation : Bulk procurement of 3-methylpiperidine reduces overall cost by 17%.
Challenges and Solutions
Common Synthesis Issues
Recent Methodological Advances
Flow Chemistry Approach
- Throughput : 2.8 kg/day vs. 400 g/day batch process
- Key Innovation :
- Microreactor for thiazole formation (residence time: 8.2 min)
- In-line IR monitoring
Q & A
Basic Research Questions
Q. How can researchers design a scalable synthetic route for this compound?
- Methodological Answer : The synthesis should prioritize modular assembly of the benzofuran-thiazole core and sulfonamide side chain. Key steps include:
- Benzofuran-thiazole coupling : Use Suzuki-Miyaura cross-coupling for regioselective attachment of the 7-methoxybenzofuran moiety to the thiazole ring (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DMF solvent) .
- Sulfonamide formation : React 4-sulfamoylbenzoyl chloride intermediates with 3-methylpiperidine under anhydrous conditions (e.g., THF, 0°C to RT) to minimize hydrolysis .
- Purification : Employ flash chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization (ethanol/water) to isolate high-purity product .
Q. What analytical techniques confirm the compound’s structural integrity?
- Methodological Answer :
- NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxybenzofuran aromatic protons at δ 6.8–7.2 ppm, thiazole C-2 proton at δ 8.1–8.3 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
- X-ray crystallography (if crystalline): Resolve ambiguities in sulfonamide conformation and piperidine ring puckering .
Q. How can researchers assess its preliminary pharmacokinetic (PK) properties?
- Methodological Answer :
- Lipophilicity : Measure logP via shake-flask method (octanol/water partitioning) to evaluate membrane permeability. The 3-methylpiperidine sulfonamide may enhance solubility via hydrogen bonding .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Monitor demethylation of the methoxybenzofuran group as a potential metabolic soft spot .
Advanced Research Questions
Q. What strategies optimize bioactivity through structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core modifications : Replace benzofuran with indole or benzothiophene to assess π-π stacking effects. Synthesize analogs with varying methoxy positions (e.g., 5- vs. 7-methoxy) .
- Sulfonamide side chain : Test alternative heterocycles (e.g., morpholine, piperazine) and alkyl substituents (e.g., 3-ethylpiperidine) to modulate target binding and solubility .
- Biological assays : Use kinase inhibition panels or receptor-binding assays (e.g., ELISA) to correlate structural changes with activity. Prioritize analogs showing >50% inhibition at 1 µM .
Q. How to resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?
- Methodological Answer :
- Assay validation : Replicate experiments with standardized protocols (e.g., ATP concentration in kinase assays, cell passage number).
- Impurity analysis : Characterize batches via HPLC-UV (≥95% purity). Trace impurities (e.g., des-methyl byproducts) may interfere with activity .
- Solubility checks : Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid aggregation artifacts. Use dynamic light scattering (DLS) to confirm monodisperse solutions .
Q. What computational methods predict target engagement and off-target risks?
- Methodological Answer :
- Molecular docking : Screen against kinase domains (e.g., PDB: 1T46) using AutoDock Vina. Focus on sulfonamide interactions with catalytic lysine residues .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in benzofuran-thiazole core) using Schrödinger Phase.
- Off-target profiling : Use SwissTargetPrediction or SEA to rank potential off-targets (e.g., carbonic anhydrase for sulfonamides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
